4-bromo-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ona

Descripción general

Descripción

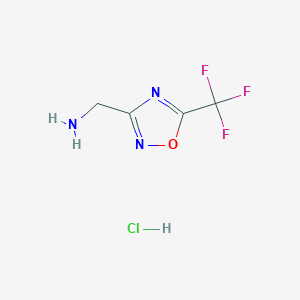

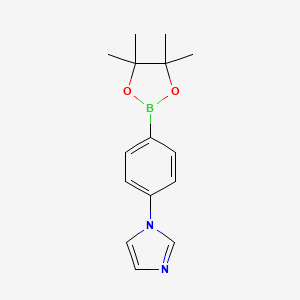

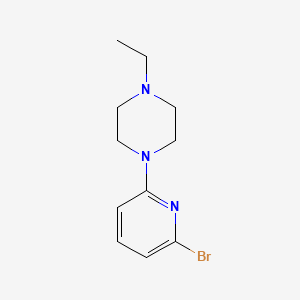

“4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS Number: 1240593-33-2 . It has a molecular weight of 227.06 .

Synthesis Analysis

The synthesis of imidazole-containing compounds, which are similar to the compound , has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .Aplicaciones Científicas De Investigación

Síntesis de Bipirazoles

“4-bromo-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ona” puede servir como precursor en la síntesis de bipirizoles, que son compuestos que presentan dos anillos de pirazol. Estas estructuras a menudo se exploran por sus posibles propiedades farmacéuticas y aplicaciones en la ciencia de los materiales .

Preparación de Complejos Hexacoordinados

Este compuesto podría estar involucrado en la preparación de complejos hexacoordinados sólidos cuando se reacciona con dimetil- y divinil-estañocloruro. Estos complejos pueden tener aplicaciones que van desde la catálisis hasta materiales con propiedades electrónicas únicas .

Actividad Antioxidante

Si bien no se menciona directamente para “4-Bromo-1-metil-1H-benzo[d]imidazol-2(3H)-ona”, se han sintetizado y evaluado compuestos similares que contienen imidazol para la actividad antioxidante. Esto sugiere posibles aplicaciones de investigación de este compuesto en el estudio de afecciones relacionadas con el estrés oxidativo .

Desarrollo de Fármacos Analgésicos

En la investigación farmacéutica, los derivados de compuestos similares se han utilizado para preparar antagonistas del TRPV1, que pueden actuar como analgésicos. Esto indica una posible aplicación en el desarrollo de nuevos fármacos analgésicos .

Inhibición de la Kinasa

Otra aplicación potencial es la síntesis de compuestos que actúan como inhibidores de la kinasa KDR. Los inhibidores de la kinasa son importantes en la terapia contra el cáncer, ya que pueden interferir con las vías de señalización que promueven el crecimiento y la proliferación tumoral .

Investigación y Desarrollo Químico

El compuesto está disponible para su compra por parte de proveedores químicos, lo que sugiere su uso en varias actividades de investigación y desarrollo químico, incluida, entre otras, la síntesis de moléculas o materiales más complejos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 22706 .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

It’s worth noting that the compound is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the polarity of its environment.

Análisis Bioquímico

Biochemical Properties

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit an enzyme by occupying its active site, thereby preventing substrate access and catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered physiological functions .

Metabolic Pathways

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one within cells and tissues are essential for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The localization of the compound within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

7-bromo-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOMWEVMRSPXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240593-33-2 | |

| Record name | 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)